Sofosbuvir D6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

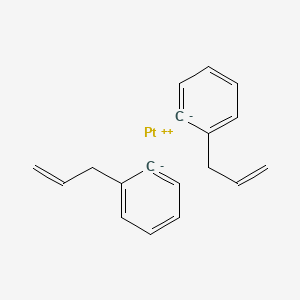

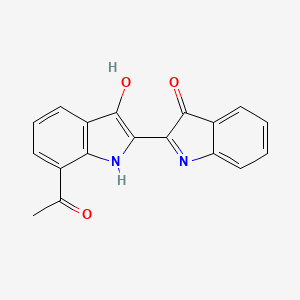

Sofosbuvir D6 is the deuterium labeled Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Sofosbuvir is a potent nucleotide analog prodrug inhibitor of hepatitis C virus (HCV) NS5B polymerase. It undergoes intracellular activation to form its active triphosphate and an inactive, renally eliminated metabolite, GS-331007. This drug exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing and has a low propensity for clinically significant drug interactions. Demographic variables do not significantly influence its exposure, and no consistent exposure-response relationships were observed for efficacy or safety (Kirby et al., 2015).

Global Research Trends

A bibliometric analysis of global research on sofosbuvir highlights its emergence as a field of intense research, particularly in the treatment of HCV. This analysis aids in understanding the scientific research landscape and informs future research policies, especially regarding treatment access in low and middle-income countries (Hernández-Vásquez & Rosselli, 2017).

Efficacy in Combination Therapies

Sofosbuvir has shown high efficacy when combined with other antivirals like ledipasvir or GS-9669 in patients with genotype 1 hepatitis C virus infection. Its combination with other direct-acting antiviral agents demonstrates effectiveness in both treatment-naive patients and those who did not respond to previous treatments (Gane et al., 2014).

Resistance Pathways

The potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are not fully understood. However, low-frequency treatment-emergent substitutions such as L159F and V321A emerged in a small percentage of subjects who failed sofosbuvir treatment, which may contribute to resistance (Donaldson et al., 2015).

Development of Resistance

The development of resistance in HCV-infected subjects treated with sofosbuvir is infrequent. The primary resistance-associated substitution, S282T, is exceedingly rare and associated with a significant reduction in viral fitness. This underscores sofosbuvir's high barrier to resistance (Svarovskaia et al., 2014).

Potential for Improved Formulations

Exploration of opportunities for improved nucleoside/nucleotide formulations to treat hepatitis C suggests that any next-generation inhibitor competing with sofosbuvir needs to address its limitations, like reduced efficacy in genotype 3 patients and use in patients with severe renal impairments or those on drugs inducing P-glycoprotein (Sofia, 2014).

Drug-Protein Interactions

The interaction between sofosbuvir and human serum albumin (HSA) has been investigated through various methods, including 1H NMR spectroscopy and molecular docking. This study provides insights into the pharmacokinetics and pharmacodynamics of sofosbuvir, as drug-protein interactions are crucial in understanding a drug's behavior in the body (Yang et al., 2016).

特性

分子式 |

C22H23D6FN3O9P |

|---|---|

分子量 |

535.49 |

同義語 |

Sofosbuvir-D6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1191528.png)

![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)

![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)

![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)

![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)